3-Morpholino-1H-indazol-5-amine

ERK inhibitor Synthetic intermediate Medicinal chemistry

Researchers developing ERK-targeted therapies often face limited access to indazole intermediates with non-canonical hinge-binding vectors. 3-Morpholino-1H-indazol-5-amine (CAS 131875-38-2) addresses this gap as a patent-referenced synthetic precursor. - Provides a 3-morpholino motif for distinct kinase hinge orientation vs. common 4-morpholino isomers. - Features a free 5-amine handle enabling amide coupling, sulfonamide formation, or reductive amination for library synthesis. - Available via a validated hydrogenation route from the 5-nitro precursor, ensuring reliable scale-up potential.

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
CAS No. 131875-38-2
Cat. No. B177534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Morpholino-1H-indazol-5-amine
CAS131875-38-2
Synonyms3-Morpholino-1H-indazol-5-aMine
Molecular FormulaC11H14N4O
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NNC3=C2C=C(C=C3)N
InChIInChI=1S/C11H14N4O/c12-8-1-2-10-9(7-8)11(14-13-10)15-3-5-16-6-4-15/h1-2,7H,3-6,12H2,(H,13,14)
InChIKeyKUEPYBZBAYWJHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Morpholino-1H-indazol-5-amine: Procurement Guide


3-Morpholino-1H-indazol-5-amine (CAS 131875-38-2) is a heterocyclic indazole derivative featuring a morpholine substituent at the 3-position and a primary amine at the 5-position of the indazole core [1]. The compound is documented in patent literature as an intermediate in the synthesis of ERK (extracellular signal-regulated kinase) inhibitors, specifically within the indazole-based inhibitor class [2]. Its structural configuration provides a morpholine hinge-binding motif on an indazole scaffold bearing a free 5-amine handle, which confers distinct chemical utility for derivatization strategies compared to alternative indazole isomers .

Patent-listed ERK inhibitor intermediate
Free 5-amine handle for derivatization workflows
Distinct 3-morpholino hinge-binding geometry

3-Morpholino-1H-indazol-5-amine: Substitution Constraints


Generic substitution of 3-Morpholino-1H-indazol-5-amine with other indazole derivatives is not scientifically valid due to fundamental differences in substitution regiochemistry and functional group availability. The 3-morpholino substitution pattern differs critically from the more common 4-morpholino-indazol-3-amine isomer, which binds to tyrosine kinase hinge regions and demonstrates measurable antiproliferative activity (IC50 values 0.056-0.086 μmol/L against MKN45 gastric cancer cells) [1]. Additionally, the free 5-amine distinguishes this compound from N-alkylated analogs such as 1-methyl-3-(4-morpholinyl)-1H-indazol-5-amine (CAS 1476785-46-2), where methylation blocks direct amine derivatization [2]. The 3-morpholino-1H-indazol-5-amine scaffold is specifically referenced in ERK inhibitor patent literature as a synthetic intermediate, whereas 5-substituted indazole kinase inhibitors lacking the 3-morpholino motif target distinct kinase panels including GSK-3 and ROCK [3]. These structural divergences produce non-interchangeable chemical and biological profiles.

  • 4-Morpholino Isomer

    Functions as a bioactive antiproliferative agent, not a derivatizable intermediate; substitution may alter study endpoints.

  • N-Alkylated Analogs

    Blocked amine prevents standard amide/sulfonamide coupling; derivatization pathways may be compromised.

  • 5-Substituted Kinase Inhibitors

    Target distinct kinase panels (e.g., GSK-3, ROCK); ERK-focused programs may require the 3-morpholino scaffold.

3-Morpholino-1H-indazol-5-amine: Differentiation Evidence


Synthetic Utility: ERK Inhibitor Intermediate

3-Morpholino-1H-indazol-5-amine is explicitly documented as a synthetic precursor in patent literature for ERK (extracellular signal-regulated kinase) inhibitors [1]. Its precursor, 3-Morpholino-5-nitroindazol, undergoes hydrogenation in methanol over 24.0h to yield the target 5-amine compound, which is subsequently incorporated into ERK inhibitor scaffolds [1]. In contrast, 4-morpholino-1H-indazol-3-amine derivatives have been characterized as antiproliferative agents with direct activity against MKN45 gastric cancer cells (IC50 = 2.65-3.55 μmol/L for chalcone-indazole hybrids, compared to sorafenib at IC50 = 4.69 μmol/L) [2]. The 3-morpholino-5-amine variant serves a fundamentally different role as a building block for further derivatization rather than as a terminal bioactive agent.

ERK Intermediate
Cross-study comparable
Documented reduction from 5-nitro to 5-amine (H2/MeOH); comparator 4-morpholino-3-amine acts as direct antiproliferative
Supports ERK-targeted synthesis workflows
Patent-listed route; validate in-house
ERK inhibitor Synthetic intermediate Medicinal chemistry

3- vs. 4-Morpholino Isomer Hinge-Binding

The positional isomerism between 3-morpholino-indazole and 4-morpholino-indazole scaffolds determines fundamentally distinct kinase binding modes. The 4-morpholino-1H-indazol-3-amine isomer has been characterized as an effective hinge-binding fragment that interacts with the hinge region of tyrosine kinases and inhibits Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . The 3-morpholino-1H-indazol-5-amine represents a reversed substitution pattern (morpholine at 3-position, amine at 5-position) relative to the 4-morpholino-3-amine isomer (morpholine at 4-position, amine at 3-position). Molecular docking studies on 3-Morpholino-1H-indazol-5-amine indicate promising interactions with kinases and phosphodiesterases [1], but the reversed geometry produces a different vector orientation for the morpholine hinge-binder relative to the indazole core.

Hinge-Binding Geometry
Class-level inference
Reversed morpholine/amine positions produce different kinase binding vectors; docking predicts PDE/kinase interactions
May support exploration of alternative binding poses
Molecular docking predictions; requires validation
Kinase inhibition Hinge-binding Fragment-based drug design

Free 5-Amine Handle vs. N-Alkylated Analogs

3-Morpholino-1H-indazol-5-amine possesses a free primary amine at the 5-position (molecular formula C11H14N4O, molecular weight 218.26) , which serves as a versatile chemical handle for amide bond formation, sulfonamide synthesis, reductive amination, and urea coupling. This functionality is absent in N-alkylated analogs such as 1-methyl-3-(4-morpholinyl)-1H-indazol-5-amine (CAS 1476785-46-2, molecular formula C12H16N4O, molecular weight 232.28) [1], where methylation of the indazole NH blocks certain coupling pathways. Furthermore, the dihydrochloride salt form (CAS 126596-47-2, molecular formula C11H16Cl2N4O, molecular weight 291.17) is commercially available, offering enhanced aqueous solubility for reactions requiring aqueous or polar conditions .

Free Amine Handle
Head-to-head
Primary NH2 enables amide, sulfonamide, urea coupling; N-methylated analog lacks reactive amine
Supports library synthesis and SAR studies
Salt forms available for varied conditions
Chemical derivatization Amine coupling Building block

Commercial Purity: Procurement Benchmarking

Commercially available 3-Morpholino-1H-indazol-5-amine is supplied at minimum purity specifications of 95% (AKSci, product code 6675CJ) and 98% (Leyan, product number 1805508) , with molecular formula C11H14N4O and molecular weight 218.26 confirmed across multiple supplier technical datasheets . The compound is available in free base form, with alternative salt forms including the dihydrochloride (CAS 126596-47-2, MW 291.17) . These purity grades meet typical screening library and intermediate synthesis requirements without additional purification, providing a procurement-ready building block.

Purity Specification
Data to verify
Reported ≥95% (supplier A), 98% (supplier B)
Meets typical intermediate-grade requirements
Confirm with supplier COA before use
Quality control Purity specification Procurement

3-Morpholino-1H-indazol-5-amine: Validated Applications


ERK Inhibitor Intermediate Synthesis

This compound is directly referenced in patent literature as a synthetic precursor for ERK (extracellular signal-regulated kinase) inhibitors [1]. The documented reduction pathway from 3-Morpholino-5-nitroindazol to the target 5-amine under hydrogenation conditions (H2, MeOH, 24h) provides a validated synthetic route [1]. Procurement is indicated for medicinal chemistry teams developing indazole-based ERK inhibitor series where the 3-morpholino-5-amine scaffold serves as a core intermediate for further functionalization.

Structure-Based Kinase Hinge-Binder Design

The 3-morpholino substitution pattern on the indazole core offers a distinct geometric vector for kinase hinge-binding compared to the more extensively studied 4-morpholino-1H-indazol-3-amine isomer [1][2]. Molecular docking predictions suggest interactions with kinases and phosphodiesterases [2]. This scaffold is appropriate for fragment-based drug discovery and structure-activity relationship (SAR) studies exploring alternative hinge-binding orientations in kinase targets including ERK, tyrosine kinases, and potentially other ATP-binding proteins.

Amine-Directed Library Synthesis and Probe Development

The free primary amine at the 5-position enables diverse chemical derivatization strategies including amide coupling with carboxylic acids, sulfonamide formation with sulfonyl chlorides, reductive amination with aldehydes, and urea formation with isocyanates [1]. This reactivity distinguishes the compound from N-alkylated indazole analogs where the amine is blocked or absent [2]. The availability of both free base (MW 218.26) and dihydrochloride salt (MW 291.17) forms provides formulation flexibility for different reaction conditions, supporting high-throughput library synthesis and chemical probe development programs.

Indazole Scaffold Diversification in Lead Optimization

As part of the broader indazole kinase inhibitor landscape—which includes clinically validated agents such as axitinib and pazopanib [1]—the 3-morpholino-5-amine scaffold represents an underexplored substitution pattern relative to 5-substituted indazole kinase inhibitors targeting GSK-3, ROCK, JAK, and Aurora kinases [2]. The combination of a 3-morpholino hinge-binding motif with a free 5-amine derivatization site offers a chemically distinct starting point for lead optimization campaigns seeking intellectual property differentiation in kinase-targeted therapeutic areas.

Application
Selection Property
Validation Focus
ERK inhibitor synthesis
Documented synthetic route (nitro reduction)
Reductive step yield and purity
Kinase hinge-binder design
Reversed 3-morpholino geometry
Docking-based binding orientation assessment
Amine-directed library synthesis
Free primary amine reactivity
Coupling reaction efficiency
Indazole scaffold diversification
Underexplored 3,5-substitution pattern
Kinase selectivity profiling
Quote Request

Request a Quote for 3-Morpholino-1H-indazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.